Ethyl 4-(diethoxyphosphoryl)-2-oxobutanoate
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Overview
Description
Ethyl 4-(diethoxyphosphoryl)-2-oxobutanoate is an organophosphorus compound that has garnered interest due to its versatile applications in organic synthesis and potential uses in various scientific fields. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a butanoate backbone, making it a valuable reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(diethoxyphosphoryl)-2-oxobutanoate typically involves the reaction of ethyl acetoacetate with diethyl phosphite under controlled conditions. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate. The process involves the formation of a phosphonate ester linkage, which is a key feature of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(diethoxyphosphoryl)-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates with different oxidation states.
Substitution: Nucleophilic substitution reactions are common, where the diethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-(diethoxyphosphoryl)-2-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-(diethoxyphosphoryl)-2-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (diethoxyphosphoryl)acetate
- Diethyl ethoxycarbonylmethylphosphonate
- Ethyl 2-(4-acetylphenoxymethyl)-4-(diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate
Uniqueness
Ethyl 4-(diethoxyphosphoryl)-2-oxobutanoate is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the diethoxyphosphoryl group enhances its solubility and reactivity in various chemical reactions, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
129687-40-7 |
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Molecular Formula |
C10H19O6P |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
ethyl 4-diethoxyphosphoryl-2-oxobutanoate |
InChI |
InChI=1S/C10H19O6P/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3/h4-8H2,1-3H3 |
InChI Key |
PBLYZXDFQCHXLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CCP(=O)(OCC)OCC |
Origin of Product |
United States |
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